2-(Toluene-4-sulfonyl)-propionic acid hydrazide

説明

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service number 86147-33-3 and carries the MDL number MFCD07368990. The compound's nomenclature reflects its structural composition, where the toluene-4-sulfonyl group represents a para-substituted toluenesulfonyl moiety connected to a propionic acid hydrazide framework. The systematic International Union of Pure and Applied Chemistry name follows the convention of describing the sulfonyl substituent position on the aromatic ring, specifically at the 4-position of the toluene ring.

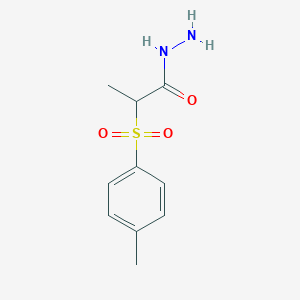

The molecular structure encompasses several key functional groups that define its chemical behavior. The compound contains a hydrazide functional group (-CONHNH2) attached to a propionic acid backbone, which in turn bears a toluene-4-sulfonyl substituent. This arrangement creates a molecule with both nucleophilic and electrophilic sites, contributing to its versatility in organic transformations. The PubChem Compound Identifier 2769680 provides additional database reference for computational and structural studies.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.29 g/mol |

| CAS Number | 86147-33-3 |

| MDL Number | MFCD07368990 |

| PubChem CID | 2769680 |

| Melting Point | 160-162°C |

| Typical Purity | 98% |

The InChI descriptor for this compound is InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13), which provides a standardized representation of its molecular connectivity. This identifier facilitates computational analysis and database searches across various chemical information systems.

Historical Development in Sulfonyl Hydrazide Chemistry

The development of sulfonyl hydrazide chemistry traces back to fundamental research in organosulfur compounds, where the combination of sulfur-containing functional groups with nitrogen-containing hydrazide moieties opened new pathways for synthetic chemistry. Para-toluenesulfonyl hydrazide, the parent compound closely related to this compound, was among the early sulfonyl hydrazides to be systematically studied and characterized. The synthetic methodology for preparing such compounds typically involves the reaction of toluenesulfonyl chloride with hydrazine derivatives under controlled conditions.

The historical significance of sulfonyl hydrazides extends beyond their individual chemical properties to their role as versatile intermediates in organic synthesis. These compounds have been recognized for their ability to serve as sources of reactive diimide and their capacity to participate in various condensation reactions. The development of electrosynthetic methods has further expanded the utility of sulfonyl hydrazides, demonstrating their transformation into radical species under electrochemical conditions. This evolution in synthetic methodology has positioned compounds like this compound at the forefront of modern organic chemistry applications.

The progression from simple sulfonyl hydrazides to more complex derivatives like this compound reflects the ongoing refinement of synthetic strategies and the pursuit of compounds with enhanced selectivity and reactivity profiles. The incorporation of the propionic acid moiety introduces additional functionalization possibilities while maintaining the characteristic reactivity of the sulfonyl hydrazide framework. This structural modification exemplifies the evolution of sulfonyl hydrazide chemistry toward more sophisticated molecular architectures.

Table 2: Historical Milestones in Sulfonyl Hydrazide Development

| Development Stage | Key Features | Synthetic Approach |

|---|---|---|

| Early Synthesis | Simple tosyl hydrazides | Direct condensation methods |

| Structural Modifications | Extended alkyl chains | Alkylation of hydrazide nitrogen |

| Electrochemical Applications | Radical generation | Anodic oxidation processes |

| Modern Applications | Protein degrader building blocks | Advanced coupling reactions |

Position within Sulfonic Acid Derivatives Taxonomy

Within the broader classification of sulfonic acid derivatives, this compound occupies a specialized position as a member of the sulfonyl hydrazide subclass. Sulfonic acids, characterized by the general formula R-SO3H, represent a fundamental class of organosulfur compounds with strong acidic properties and high water solubility. The derivative nature of sulfonyl hydrazides places them in a category where the hydroxyl group of the sulfonic acid has been replaced by a hydrazide functionality, fundamentally altering their chemical behavior and applications.

The taxonomic classification of sulfonic acid derivatives encompasses several major categories, including sulfonic acids themselves, sulfonyl chlorides, sulfonamides, and sulfonyl hydrazides. Each category exhibits distinct reactivity patterns and finds specific applications in chemical synthesis and industrial processes. Sulfonyl hydrazides are particularly notable for their stability compared to other sulfur-containing derivatives and their compatibility with moisture, making them practical reagents for various synthetic transformations.

The position of this compound within this taxonomy is further defined by its specific structural features. The presence of the toluene ring system classifies it among aromatic sulfonic acid derivatives, while the propionic acid hydrazide component introduces aliphatic characteristics. This dual nature provides the compound with unique properties that distinguish it from simpler sulfonyl hydrazides and positions it as a valuable intermediate in complex synthetic sequences.

Table 3: Sulfonic Acid Derivatives Classification

| Category | General Structure | Key Characteristics | Applications |

|---|---|---|---|

| Sulfonic Acids | R-SO3H | Strong acidity, water soluble | Catalysts, detergents |

| Sulfonyl Chlorides | R-SO2Cl | Reactive, moisture sensitive | Synthetic intermediates |

| Sulfonamides | R-SO2NR'R'' | Stable, pharmaceutical relevance | Drug development |

| Sulfonyl Hydrazides | R-SO2NHNH2 | Stable, versatile reactivity | Organic synthesis |

The compound's classification as a protein degrader building block reflects its contemporary applications in medicinal chemistry and biochemical research. This designation places it within a specialized subset of organic compounds designed for targeted protein degradation studies, highlighting the evolution of sulfonyl hydrazide chemistry from traditional synthetic applications to cutting-edge biological research tools. The integration of traditional organosulfur chemistry with modern biochemical applications demonstrates the continuing relevance and adaptability of this chemical class.

特性

IUPAC Name |

2-(4-methylphenyl)sulfonylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXMNXIZLQNXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377833 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-33-3 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

The mechanism by which 2-(Toluene-4-sulfonyl)-propionic acid hydrazide exerts its effects involves the reactivity of the sulfonyl group. This group can form stable covalent bonds with nucleophiles, making the compound useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences and their implications:

Key Observations :

- Electron-Withdrawing Groups : The toluene sulfonyl group in the target compound may enhance polarity and solubility compared to lipophilic isobutylphenyl (ibuprofen derivatives) or methoxynaphthyl groups. This could improve bioavailability but reduce membrane permeability .

Antimicrobial Activity

- BDIII: Showed moderate activity against E. coli and S. aureus but lower efficacy than streptomycin. Notably, its low toxicity makes it a promising candidate for further study .

Spasmolytic and Anti-inflammatory Activity

- BDIII and MAI (2-(N-piperidinyl)acetic acid hydrazide) : Demonstrated spasmolytic activity comparable to the drug Drotaverine, likely due to calcium channel modulation .

- Biphenyl-4-carboxylic Acid Derivatives : Reduced inflammation in carrageenan-induced edema models at 10 mg/kg, attributed to COX-2 inhibition .

Melting Points and Solubility :

- The target compound’s melting point (160–162°C) is higher than many ibuprofen derivatives (e.g., thiazolidine-4-one derivatives from ), likely due to the sulfonyl group’s strong intermolecular forces .

- Solubility in aqueous media may be higher than compounds with bulky aromatic groups (e.g., methoxynaphthyl), but lower than morpholine-containing analogs .

生物活性

2-(Toluene-4-sulfonyl)-propionic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.29 g/mol. The compound features a hydrazide functional group attached to a propionic acid moiety, which is further substituted with a toluene-4-sulfonyl group. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with various biological molecules. Studies indicate that it may modulate the activity of enzymes and receptors, leading to anti-inflammatory effects and potential applications in pain management. The sulfonyl group is believed to enhance its reactivity with biological targets, which could be pivotal in developing therapeutic agents.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For example, in a study assessing its effects on macrophages, the compound reduced the secretion of TNF-alpha and IL-6, markers commonly associated with inflammation .

Analgesic Effects

The compound has also been evaluated for analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to established analgesics. This suggests that it may serve as a viable candidate for developing new pain relief medications.

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines. The results indicated moderate cytotoxicity against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines, with IC50 values ranging between 10-20 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Toluenesulfonyl hydrazide | C7H10N2O2S | Simpler structure; commonly used in organic synthesis. |

| 2-Hydrazinopropanoic acid | C3H8N4O2 | Contains an amino group; used in peptide synthesis. |

| 4-Sulfamoylbenzoic acid | C7H8N2O3S | Sulfonamide structure; used as an antibiotic. |

These comparisons highlight the distinctiveness of this compound due to its specific combination of functional groups, which may enhance its biological activity compared to simpler analogs .

準備方法

Protection and Functionalization Strategies

Protecting groups and functionalization of hydrazides often involve ketal formation and subsequent reactions with aldehydes to form hydrazones or N-acyl hydrazones. For example, methyl δ-oxo pentanoates can be converted into hydrazide derivatives via hydrazine monohydrate treatment, with protection of carbonyl groups to improve yield and selectivity. While this is a more complex synthetic sequence, it illustrates the chemical behavior of hydrazide moieties similar to this compound.

Reaction Conditions and Optimization Data

The following table summarizes typical reaction parameters for the direct synthesis of this compound based on literature data:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or similar | Halogenated solvents preferred |

| Base | Pyridine or triethylamine | Neutralizes HCl byproduct |

| Temperature | 20–40 °C | Room temperature or slightly elevated |

| Addition method | Dropwise addition of sulfonyl chloride | Controls reaction exotherm |

| Reaction time | Several hours (varies by scale) | Monitored by TLC or other analytical methods |

| Purification | Filtration, washing with water, recrystallization | Removes acid and impurities |

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Toluene-4-sulfonyl)-propionic acid hydrazide, and how are yields optimized?

- Methodology : The compound is typically synthesized via a two-step process. First, the corresponding propionic acid ester is prepared using thionyl chloride and dry ethanol. Hydrazinolysis with 66% hydrazine hydrate then converts the ester to the hydrazide derivative. Yield optimization involves controlling stoichiometry (e.g., a 5:1 excess of hydrazine hydrate) and reaction duration (2–4 hours in propan-2-ol under reflux) .

- Key Data : Yields range from 60–90%, with higher purity achieved by recrystallization in ethanol.

Q. How is the purity and structural integrity of this compound validated?

- Methodology :

- Elemental Analysis : C, H, N content is verified within ±0.4% of theoretical values .

- Spectroscopy : FTIR confirms the presence of sulfonyl (SO₂) and hydrazide (NH-NH₂) groups. ATR-FTIR sensors can detect carbonyl intermediates during synthesis .

- Chromatography : HPLC with photodiode array detection (e.g., YMC-Pack FA column) resolves hydrazide derivatives using acetonitrile/methanol/water mobile phases .

Q. What stability precautions are required for handling this compound?

- Methodology :

- Storage : Tightly sealed containers in cool (<25°C), dry environments prevent hydrolysis. Avoid metals (e.g., tin, iron) and oxidizing agents (perchlorates, peroxides) to prevent degradation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation of the hydrazide group.

Advanced Research Questions

Q. How can conflicting data on hydrazide derivative reactivity be resolved in structure-activity relationship (SAR) studies?

- Methodology :

- Controlled Variables : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, thiazolidine-4-one derivatives show variable cyclization efficiency depending on mercaptoacetic acid concentration .

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of the toluene-sulfonyl group on nucleophilic substitution pathways .

Q. What advanced analytical techniques address challenges in quantifying trace hydrazide intermediates?

- Methodology :

- Derivatization : React with 2-nitrophenylhydrazine (2-NPH∙HCl) to form UV-active hydrazones, detectable at 400 nm via HPLC .

- Mass Spectrometry : HRMS-ESI identifies low-abundance intermediates (e.g., N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide) during heterocyclization .

Q. How does the sulfonyl group influence biological activity in pharmacological applications?

- Mechanistic Insight : The toluene-4-sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase) via π-π stacking. In MPO inhibition, sulfonyl hydrazides eject heme through ester cleavage, validated via kinetic assays with ADHP fluorogenic substrates .

- SAR Data : Substitution at the sulfonyl group (e.g., 4-chloro vs. methyl) alters IC₅₀ values by 3–10 µM in enzyme inhibition assays .

Q. What strategies improve the solubility of sulfonyl hydrazide derivatives for in vivo studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。